
2-(Trifluoromethyl)nicotinic acid
Overview
Description
2-(Trifluoromethyl)nicotinic acid is an organic compound with the chemical formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Trifluoromethyl)nicotinic acid involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid . Another approach includes the use of 3-bromo-2-trifluoromethylpyridine, which is converted into a Grignard reagent and then reacted with carbon dioxide to introduce the carboxyl group . This reaction typically requires heating due to steric hindrance from the trifluoromethyl group .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. One such method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis to obtain this compound . This method is favored for its simplicity and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydride and various halides are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
2-(Trifluoromethyl)nicotinic acid is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the development of catechol-O-methyltransferase (COMT) inhibitors, which are significant in treating neurological disorders such as Parkinson's disease . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective.
1.2 Anticancer Agents
Research has shown that derivatives of this compound exhibit promising activity as anticancer agents. For example, certain derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as CDK4 and CDK6 . The incorporation of the trifluoromethyl group is believed to contribute to the potency and selectivity of these inhibitors.
1.3 Neurological Applications
The compound has also been explored for its potential in modulating nicotinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection. This makes it a candidate for developing treatments for cognitive disorders and neurodegenerative diseases .
Agrochemicals
2.1 Herbicides and Pesticides
this compound is recognized as an important intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its derivatives have been shown to possess herbicidal properties, making them effective in controlling unwanted vegetation . The trifluoromethyl group enhances the efficacy of these compounds by improving their absorption and retention in plant tissues.
2.2 Insect Growth Regulators
The compound is also being studied for its role in developing insect growth regulators (IGRs). These compounds disrupt the growth and development of insects, providing an environmentally friendly alternative to traditional pesticides .
Synthesis Techniques
The synthesis of this compound and its derivatives involves various methodologies that leverage the unique properties of trifluoromethylation. Notable approaches include:
- Lithiation Methods : Utilizing lithium reagents to introduce the trifluoromethyl group selectively onto the pyridine ring .
- Direct Fluorination : Employing fluorinating agents to achieve trifluoromethylation under controlled conditions, resulting in high yields and purity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)nicotinic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its activity in inhibiting specific enzymes or modulating receptor functions .
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: This compound has the carboxyl group at the fourth position of the pyridine ring, leading to distinct chemical behavior.
Picolinic Acid: With the carboxyl group at the second position, it exhibits unique coordination chemistry.
Uniqueness: 2-(Trifluoromethyl)nicotinic acid stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound in drug development and other scientific applications .
Biological Activity
2-(Trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.
The molecular formula of this compound is C7H6F3NO2, and it has a molecular weight of approximately 189.13 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to penetrate cellular membranes and interact with various biological targets.
The mechanism of action for this compound is primarily related to its interaction with nicotinic acid receptors, which are involved in several physiological processes including lipid metabolism. The trifluoromethyl substitution may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in conditions such as dyslipidemia.
Lipid Metabolism
Research indicates that derivatives of nicotinic acid, including this compound, can significantly influence lipid profiles. For instance, studies have shown that nicotinic acid can lower levels of very low-density lipoprotein (VLDL) and triglycerides, thereby reducing the risk of cardiovascular diseases. In animal models, compounds similar to this compound demonstrated a dose-dependent reduction in free fatty acids (FFA) and triglycerides (TG), suggesting potential applications in managing dyslipidemia .
Compound | FFA Reduction (%) | TG Reduction (%) |
---|---|---|
Nicotinic Acid | -10% (at 10 mg/kg) | -40% (1 h post dosing) |
This compound | -70% (at 3 mg/kg) | -49% (1 h post dosing) |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated with promising results. Studies indicate that it exhibits activity against various bacterial strains, including Gram-positive bacteria. The presence of the trifluoromethyl group appears to enhance its effectiveness compared to other nicotinic acid derivatives.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 μg/mL |
Enterococcus faecalis | 125 μg/mL |
Case Studies
Several case studies have explored the pharmacological effects of nicotinic acid derivatives in clinical settings:
- Cardiovascular Health : A study involving patients with a history of myocardial infarction demonstrated that nicotinic acid derivatives significantly reduced serum lipoprotein levels and improved overall cardiovascular health outcomes .
- Dyslipidemia Management : In animal models, compounds similar to this compound showed enhanced efficacy in lowering plasma triglyceride levels compared to standard treatments, indicating potential for better compliance and fewer side effects .
- Antimicrobial Efficacy : Research on antimicrobial activity revealed that derivatives like 6-Bromo-2-(trifluoromethyl)nicotinic acid exhibited robust antibacterial effects against resistant strains, suggesting a role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)nicotinic acid in laboratory settings?
- Methodological Answer : Two primary approaches are documented:
- Three-step synthesis : Begins with halogenation of trifluoromethylpyridine precursors, followed by hydrolysis of nitriles to carboxylic acids. For example, hydrolysis of 3-chloro-2-trifluoromethylpyridine derivatives using copper-mediated trifluoromethylation yields the target compound .
- Multi-step optimization : Involves chlorination of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile using tetramethylammonium chloride and triethylamine (1:2:1 ratio), hydrolysis in a sulfuric acid/nitric acid mixture (4:1 v/v), and hydrogenolysis with Pd/C catalyst (6% w/w). This method achieves yields >90% under optimized conditions .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Challenges include resolving trifluoromethyl group signals due to spin-spin coupling. Deuterated solvents (e.g., DMSO-d6) and advanced techniques like ¹⁹F NMR are recommended for unambiguous assignment .
- LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass-to-charge ratios (e.g., m/z 366 [M+H]⁺) confirm molecular identity. Reverse-phase columns with trifluoroacetic acid (TFA) modifiers improve resolution .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at room temperature to prevent degradation. Use PPE (gloves, goggles) due to its irritant properties (Risk Phrase R36/37/38). Solubility in DMSO/methanol allows safe dilution for reactions .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound during multi-step syntheses?
- Methodological Answer :
- Catalyst Selection : Pd/C (10% w/w) in hydrogenolysis steps enhances selectivity and reduces byproducts .
- Solvent Systems : Mixed acidic solvents (e.g., H₂SO₄/HNO₃) improve hydrolysis efficiency by stabilizing intermediates .
- Stoichiometric Ratios : Maintaining a 1:2 molar ratio of tetramethylammonium chloride to triethylamine minimizes side reactions during chlorination .
Q. How can researchers address challenges in analyzing this compound derivatives via NMR spectroscopy?
- Methodological Answer :
- Decoupling Techniques : ¹H-¹⁹F heteronuclear decoupling resolves overlapping signals from trifluoromethyl groups.
- Solvent Optimization : Use TFA-free deuterated solvents to avoid peak suppression. For example, D₂O with pH adjustment mitigates signal broadening in acidic conditions .
Q. What role does this compound serve as a precursor in the synthesis of bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : It is a key precursor for anti-inflammatory agents like niflumic acid (2-[3-(trifluoromethyl)anilino]nicotinic acid), synthesized via amidation of the carboxylic acid group with substituted anilines .
- Agrochemicals : Derivatives such as 4-(trifluoromethyl)pyridinyl boronic esters are used in Suzuki-Miyaura couplings to create fungicides and herbicides .
Q. How do solubility limitations of this compound impact its reactivity in aqueous-phase reactions?
- Methodological Answer :
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROETNLEIAWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380556 | |
Record name | 2-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-43-8 | |
Record name | 2-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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